molecular formula C18H20ClN3O2 B11694395 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide

Cat. No.: B11694395
M. Wt: 345.8 g/mol
InChI Key: RZWMXDRHZYAEKU-UDWIEESQSA-N
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Description

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide is a Schiff base derivative featuring a benzohydrazide core substituted with a chlorine atom at the 3-position and a diethylamino group at the 4-position of the aromatic ring. This compound belongs to a class of hydrazide-hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure (Figure 1) enables coordination with metal ions and participation in hydrogen bonding, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

RZWMXDRHZYAEKU-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Crystallization and Purity

The product crystallizes directly from the reaction mixture, with washing using cold methanol to remove unreacted starting materials. Hydrogen bonding between the hydrazide N–H and carbonyl O stabilizes the crystal lattice, as evidenced by dihedral angles of 12.8° and 27.2° between aromatic rings in the asymmetric unit.

Alternative Synthetic Approaches

Acid-Catalyzed Condensation

A modified protocol employs glacial acetic acid as a catalyst, as demonstrated in the synthesis of analogous hydrazide-hydrazones. For example:

  • Reactants: 3-Chlorobenzohydrazide (1 mmol) and 4-diethylamino-2-hydroxybenzaldehyde (1 mmol).

  • Solvent: Absolute ethanol (25 mL).

  • Catalyst: 5 drops of glacial acetic acid.

  • Conditions: Stirring at 50°C for 5 hours.

  • Workup: Rotary evaporation followed by recrystallization from ethanol.

This method extends reaction time but improves yields to 85–90% by facilitating imine formation through protonation of the aldehyde carbonyl.

Solvent and Temperature Variations

Comparative studies using ethanol, methanol, and acetonitrile reveal solvent-dependent kinetics:

Solvent Boiling Point (°C) Reaction Time (min) Yield (%)
Methanol651085
Ethanol7830090
Acetonitrile8212078

Polar aprotic solvents like acetonitrile slow the reaction due to reduced stabilization of the transition state, whereas protic solvents enhance nucleophilicity of the hydrazide.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy: Stretching vibrations at 3307 cm⁻¹ (N–H), 1644 cm⁻¹ (C=O), and 1589 cm⁻¹ (C=N) confirm hydrazide and imine functionalities.

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–6.70 (m, 7H, aromatic), 3.45 (q, 4H, N(CH₂CH₃)₂), 1.15 (t, 6H, CH₃).

X-ray Crystallography

Single-crystal X-ray diffraction reveals:

  • E-configuration: The C7=N1 bond adopts an E-geometry with a torsion angle of 56.7° between aryl rings.

  • Hydrogen bonding: Intermolecular O–H⋯O and N–H⋯O interactions form a 3D network, stabilizing the crystal lattice.

Optimization Strategies for Industrial Scale-Up

Molar Ratio and Stoichiometry

A 1:1 molar ratio of hydrazide to aldehyde minimizes side products. Excess aldehyde (1.2 equiv.) increases yield to 92% but complicates purification.

Green Chemistry Approaches

  • Solvent-free synthesis: Microwave-assisted reactions at 100°C for 5 minutes achieve 88% yield, reducing solvent waste.

  • Biocatalysis: Lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF₄]) offers enantioselective synthesis, though yields remain modest (65%).

Challenges and Limitations

  • Hydrazide instability: 3-Chlorobenzohydrazide is prone to oxidation, requiring inert atmospheres or stabilizers like ascorbic acid during reactions.

  • Byproduct formation: Prolonged heating (>30 minutes) in methanol leads to hydrazone hydrolysis, reducing yields by 15–20% .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The imine nitrogen and hydroxyl oxygen act as donor sites for metal coordination, forming stable complexes. Reported interactions include:

Metal IonCoordination SitesGeometryApplication
Cu(II)Imine (N), hydroxyl (O), carbonyl (O)Square planarAntimicrobial agents
Fe(III)Imine (N), hydroxyl (O)OctahedralCatalytic oxidation studies
Zn(II)Imine (N), chloro (Cl)TetrahedralLuminescent materials

These complexes exhibit enhanced biological activity compared to the free ligand, with Cu(II) complexes showing notable urease inhibition (IC₅₀ values < 15 µM) .

Nucleophilic Additions

The electrophilic imine group undergoes nucleophilic attack, enabling:

  • Hydrazone formation : Reacts with hydrazines to form bis-hydrazones, useful in polymer chemistry.

  • Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to generate isooxazoline derivatives.

Electrophilic Substitution

The aromatic chloro group directs electrophilic substitution (e.g., nitration, sulfonation) to the meta position, though steric hindrance from the diethylamino group limits reactivity under mild conditions .

Hydrogen Bonding and Supramolecular Interactions

Intra- and intermolecular hydrogen bonds dictate crystallization behavior and stability:

Interaction TypeBond Length (Å)Angle (°)Role
O—H⋯N (intramolecular)1.897–1.903157.8–177.1Planarizes molecule
N—H⋯O (intermolecular)2.732–2.780157.8–177.1Forms 1D chains
π–π stacking3.4–3.6Stabilizes crystal lattice

These interactions enhance thermal stability (melting point > 250°C) and influence solubility in polar solvents .

Biological Activity-Related Reactions

The compound interacts with biological targets via:

  • Hydrogen bonding : Binds to urease active sites, disrupting nickel coordination (IC₅₀ = 13.33 ± 0.58 µM) .

  • Metal chelation : Depletes essential metal ions in microbial pathogens, enhancing antimicrobial effects.

  • Radical scavenging : The phenolic hydroxyl group quenches free radicals (EC₅₀ ~ 45 µM in DPPH assays) .

Degradation and Stability Studies

Under acidic conditions (pH < 3), the imine bond hydrolyzes to regenerate the aldehyde and hydrazide components. Alkaline conditions (pH > 10) induce dechlorination via nucleophilic aromatic substitution . Thermal decomposition occurs above 300°C, releasing CO, NH₃, and chlorinated hydrocarbons .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science, with ongoing research exploring its catalytic and optoelectronic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent .

Acetylcholinesterase Inhibition

This compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Compounds with similar structural motifs have shown efficacy in enhancing acetylcholine levels in the brain by inhibiting the enzyme responsible for its breakdown. This suggests that 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide may contribute to cognitive enhancement and neuroprotection .

Antimicrobial Activity

Preliminary studies have reported antimicrobial properties against various pathogens. The compound's effectiveness against bacteria and fungi could be attributed to its ability to disrupt cellular processes within these microorganisms. Further exploration into its spectrum of activity and mechanism of action is warranted to establish its full potential in antimicrobial therapy .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 (breast cancer) cells revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong potential as an anticancer therapeutic agent. Mechanistic studies suggested that the compound triggers apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, administration of 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide resulted in improved cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its role as a neuroprotective agent through acetylcholinesterase inhibition .

Mechanism of Action

The mechanism of action of 3-Chloro-N’-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its 4-(diethylamino)-2-hydroxyphenyl substituent, which distinguishes it from related benzohydrazides. Key comparisons include:

  • 4-Tert-butyl-N′-benzylidene derivatives (e.g., compound 5 and 14 in ): These derivatives contain a bulky tert-butyl group, enhancing lipophilicity and steric hindrance, which may improve binding to hydrophobic enzyme pockets (e.g., urease active sites). The dimethylamino group in compound 14 introduces electron-donating effects, contrasting with the diethylamino group in the target compound .
  • The absence of diethylamino reduces its basicity compared to the target compound .
  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): A benzothiophene core and long pentadecyl chain enhance hydrophobicity, influencing membrane permeability and solubility—a contrast to the hydrophilic diethylamino group .
  • 4-Chloro-N1-(4-hydroxy-3-methoxybenzylidene)benzohydrazide (): A methoxy group at the 3-position provides moderate electron-donating effects, while the hydroxy group enables hydrogen bonding. The lack of diethylamino limits its basicity .

Table 1: Substituent Effects on Key Properties

Compound Key Substituents Electronic Effects Biological Relevance
Target Compound 4-(Diethylamino)-2-hydroxy Strong electron-donating Anticancer, enzyme inhibition
4-Tert-butyl derivative (Compound 14) 4-(Dimethylamino) Moderate electron-donating Urease inhibition
3-Ethoxy-2-hydroxy derivative 3-Ethoxy-2-hydroxy Electron-donating/withdrawing Organotin complexation
4-Hydroxy-3-methoxy derivative 4-Hydroxy-3-methoxy Electron-donating Antibacterial

Table 3: Crystallographic Data Comparison

Compound Space Group Key Interactions Reference
Target Compound Not reported Expected O–H···N, N–H···O
4-Tert-butyl derivative (Compound 5) Monoclinic O–H···O, C–H···π
3-Bromo-5-chloro-2-hydroxy derivative Triclinic Br···O, O–H···O
4-Chloro-N1-(3,5-dibromo derivative) Not reported Br···Br, O–H···N

Biological Activity

3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide, a hydrazone derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a chloro group with a diethylamino and hydroxyphenyl moiety, suggesting diverse interactions with biological targets.

Antitumor Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds showed inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives containing the diethylamino group have been noted for their enhanced cytotoxicity against breast and colon cancer cells due to their ability to inhibit key oncogenic pathways .

Antimicrobial Activity

The antimicrobial efficacy of hydrazone compounds has been extensively documented. In vitro studies have shown that 3-chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide possesses substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Antifungal Activity

Similar compounds have also been evaluated for antifungal properties. Research highlighted the effectiveness of hydrazones against various fungal strains, suggesting that the presence of the hydroxy group enhances antifungal activity by altering membrane permeability .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones can be influenced by their structural components. Notably:

  • Chloro Substituent : Enhances lipophilicity, improving cell membrane penetration.
  • Diethylamino Group : Contributes to increased solubility and bioavailability.
  • Hydroxyl Group : Plays a crucial role in hydrogen bonding, facilitating interactions with biological targets.

Case Study 1: Antitumor Efficacy

In a comparative study, 3-chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide was tested against standard chemotherapeutic agents. Results indicated that this compound exhibited comparable or superior cytotoxic effects on MCF-7 breast cancer cells, with IC50 values significantly lower than those of conventional treatments .

Case Study 2: Antimicrobial Assessment

A series of antimicrobial tests were conducted where this compound was applied against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a therapeutic agent in treating bacterial infections .

Data Summary Table

Biological ActivityEffectivenessMechanism of Action
AntitumorHighInduces apoptosis; inhibits oncogenic pathways
AntimicrobialModerateDisrupts cell membranes; inhibits enzyme activity
AntifungalModerateAlters membrane permeability

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Software/ToolReference
Space GroupOrthorhombic, PbcaSHELXL
R-factor< 0.05OLEX2
Hydrogen BondingO–H···N (2.8–3.0 Å)Mercury

Q. Table 2. Comparative Biological Activity of Analogous Hydrazides

Compound ModificationIC₅₀ (μM)Target PathwayReference
4-Chloro Substituent12.3Tubulin Polymerization
4-Diethylamino Substituent8.7Topoisomerase II

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